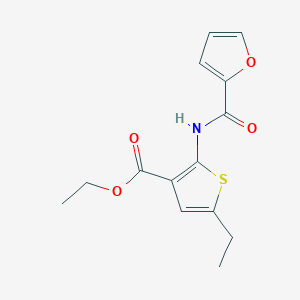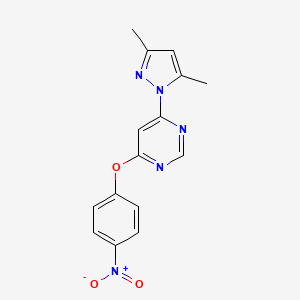
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-nitrophenoxy)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-nitrophenoxy)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound is synthesized through a complex process that involves several steps, and its mechanism of action is still under investigation.
作用机制
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-nitrophenoxy)pyrimidine is still under investigation. However, it is believed that the compound exerts its pharmacological effects by inhibiting certain enzymes or proteins in the body. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have potent antitumor activity in various cancer cell lines. It has also been found to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. The compound has also been found to have anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
The advantages of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-nitrophenoxy)pyrimidine in lab experiments include its potent pharmacological activity, which makes it a useful tool for studying various biological processes. It is also relatively easy to synthesize, making it readily available for research purposes. However, the compound has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-nitrophenoxy)pyrimidine. One direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. This information could be useful in the development of new drugs that target these same enzymes or proteins. Another direction is to investigate the compound's potential as an antibacterial and antifungal agent. Finally, more research is needed to determine the compound's safety and efficacy in vivo, which could lead to its eventual use as a therapeutic agent.
合成方法
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-nitrophenoxy)pyrimidine involves several steps. The first step involves the reaction of 4-chloro-6-(4-nitrophenoxy)pyrimidine with sodium hydride to form the corresponding sodium salt. The second step involves the reaction of the sodium salt with 3,5-dimethyl-1H-pyrazole in the presence of a catalyst such as palladium on carbon. The final step involves the removal of the palladium catalyst and purification of the product.
科学研究应用
The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-nitrophenoxy)pyrimidine has several potential scientific research applications. One of the most promising applications is in the field of medicinal chemistry, where the compound can be used as a lead compound for the development of new drugs. The compound has been found to have potent antitumor activity and is being investigated as a potential anticancer agent. It has also been found to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-(4-nitrophenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c1-10-7-11(2)19(18-10)14-8-15(17-9-16-14)23-13-5-3-12(4-6-13)20(21)22/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQVEXOIQBBKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)OC3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

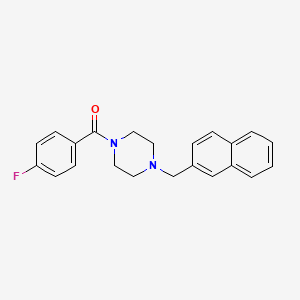

![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5764146.png)
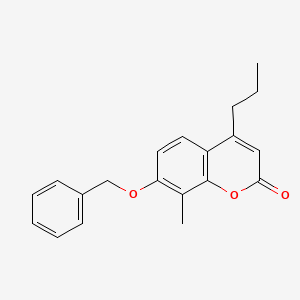
![N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide](/img/structure/B5764160.png)

![1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone [1-(4-nitrophenyl)ethylidene]hydrazone](/img/structure/B5764168.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B5764182.png)
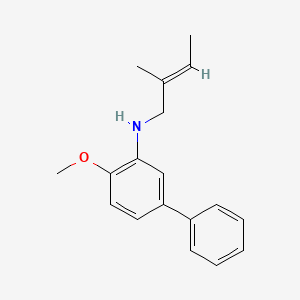
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-fluorophenyl)(4-piperidin-1-ylphenyl)methylene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5764193.png)
![3,4-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5764214.png)
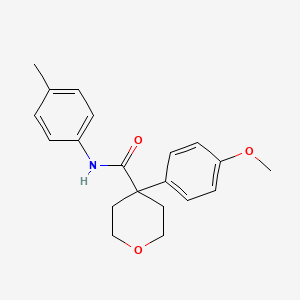
![N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide](/img/structure/B5764227.png)
